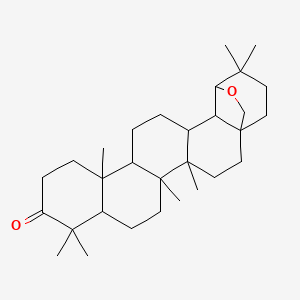

![molecular formula C54H86O24 B1654937 NCGC00384763-01_C54H86O24_1-O-(3-{[Hexopyranosyl-(1->3)-[hexopyranosyl-(1->4)]hexopyranuronosyl]oxy}-28-oxoolean-12-en-28-yl)hexopyranose CAS No. 29660-94-4](/img/structure/B1654937.png)

NCGC00384763-01_C54H86O24_1-O-(3-{[Hexopyranosyl-(1->3)-[hexopyranosyl-(1->4)]hexopyranuronosyl]oxy}-28-oxoolean-12-en-28-yl)hexopyranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-hydroxy-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid is a triterpenoid saponin.

Scientific Research Applications

Triterpenoids Research

A study by Fukuda et al. (2006) explored lupane and oleanane triterpenoids, closely related to the compound NCGC00384763-01. They isolated new triterpenoids from the cones of Liquidamber styraciflua and evaluated them for cytotoxicity against cancer cell lines, providing insights into potential therapeutic applications.

Enzyme Engineering

Brugger et al. (2014) in their research on Pyranose 2-Oxidase discussed the enzyme's reaction with oxygen and the importance of reducing oxygen reactivity in certain applications, such as biosensors. This study is relevant as it deals with enzymes interacting with hexopyranosyl-related compounds.

Novel Triterpenoids

The work of Xin et al. (2008) on novel triterpenoids from Portulaca oleracea L. highlights the potential of compounds similar to NCGC00384763-01 in exhibiting weak cytotoxic activity, suggesting a role in cancer research.

Crystal Structure Studies

Sun et al. (2009) investigated the crystal structure of a hexopyranosyl compound, which can provide insights into the structural properties of NCGC00384763-01 and its interactions.

Glycosylation in Biochemistry

A study by Małuszyńska et al. (1981) on the structure of 2-deoxy-β-D-arabino-hexopyranose demonstrates the significance of glycosylation and its potential implications in the biological activity of NCGC00384763-01.

Cancer Research

Research by Liu et al. (2012) on a novel derivative of oleanolic acid, similar to NCGC00384763-01, provides insights into its potential application in inducing apoptosis in cancer cells.

Gastric Cancer Inhibition

A study by Chu et al. (2019) investigated the inhibitory effect of an oleanane-type triterpenoid acid on gastric cancer cell invasion and metastasis, relevant to the potential cancer treatment applications of NCGC00384763-01.

properties

CAS RN |

29660-94-4 |

|---|---|

Product Name |

NCGC00384763-01_C54H86O24_1-O-(3-{[Hexopyranosyl-(1->3)-[hexopyranosyl-(1->4)]hexopyranuronosyl]oxy}-28-oxoolean-12-en-28-yl)hexopyranose |

Molecular Formula |

C54H86O24 |

Molecular Weight |

1119.2 |

IUPAC Name |

6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-hydroxy-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C54H86O24/c1-49(2)14-16-54(48(70)78-46-38(66)35(63)32(60)26(21-57)73-46)17-15-52(6)22(23(54)18-49)8-9-28-51(5)12-11-29(50(3,4)27(51)10-13-53(28,52)7)74-47-39(67)40(75-44-36(64)33(61)30(58)24(19-55)71-44)41(42(77-47)43(68)69)76-45-37(65)34(62)31(59)25(20-56)72-45/h8,23-42,44-47,55-67H,9-21H2,1-7H3,(H,68,69) |

InChI Key |

PXGJYJGHNZFNDH-UHFFFAOYSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(Z)-[4-(Dimethylamino)phenyl]methylideneamino]-5-nitropyridin-2-amine](/img/structure/B1654855.png)

![7-Chloro-2-[(4-chlorophenyl)methylsulfanyl]-3-(3,4-dichlorophenyl)quinazolin-4-one](/img/structure/B1654864.png)